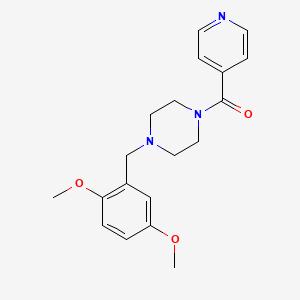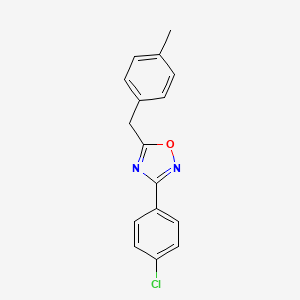![molecular formula C14H12N4O3S B5795678 3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5795678.png)
3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide, also known as AG490, is a small molecule inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway. This pathway plays a critical role in cell proliferation, differentiation, and survival, making AG490 an important tool for scientific research.
Mécanisme D'action
3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide binds to the ATP-binding site of JAK, preventing its activation and subsequent phosphorylation of STAT. This leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been shown to induce apoptosis (cell death) in cancer cells and inhibit their migration and invasion. It also has anti-inflammatory effects by reducing the production of cytokines and chemokines. In addition, 3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been shown to modulate immune response by inhibiting the activation of T cells and reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide is a potent and specific inhibitor of the JAK/STAT signaling pathway, making it a valuable tool for studying this pathway in vitro and in vivo. However, it has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, its effects on other signaling pathways and potential off-target effects should be carefully considered when interpreting experimental results.
Orientations Futures
1. Investigating the potential of 3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide as a therapeutic agent for cancer and inflammatory diseases.
2. Exploring the use of 3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide in combination with other anti-cancer drugs to enhance their efficacy.
3. Developing more potent and selective JAK/STAT inhibitors based on the structure of 3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide.
4. Studying the role of JAK/STAT signaling pathway in other biological processes, such as development and stem cell differentiation.
5. Investigating the potential of 3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide in modulating immune response in autoimmune diseases.
In conclusion, 3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide is a valuable tool for scientific research, particularly in the study of the JAK/STAT signaling pathway. Its potent and specific inhibition of this pathway makes it a promising candidate for the development of new therapies for cancer and inflammatory diseases. However, further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide can be synthesized through a multi-step process involving the reaction of 3-methyl-4-nitrobenzoyl chloride with 3-aminopyridine followed by the addition of carbon disulfide and hydrochloric acid. The resulting intermediate is then reacted with thionyl chloride and ammonia to produce 3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide.
Applications De Recherche Scientifique
3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been extensively used in scientific research to study the JAK/STAT signaling pathway and its role in various biological processes, including cancer, inflammation, and immune response. It has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and leukemia, making it a potential anti-cancer agent.
Propriétés
IUPAC Name |
3-methyl-4-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-9-7-10(4-5-12(9)18(20)21)13(19)17-14(22)16-11-3-2-6-15-8-11/h2-8H,1H3,(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLRJODRVRDMEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(=S)NC2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,3,5-trimethylphenoxy)acetyl]morpholine](/img/structure/B5795597.png)
![3-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5795609.png)


![N'-[(2-naphthylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5795642.png)
![4-chloro-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5795654.png)


![5-(2,5-dimethylbenzylidene)-3-[(2,5-dimethylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5795672.png)

![2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol](/img/structure/B5795687.png)
![methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate](/img/structure/B5795691.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5795703.png)
